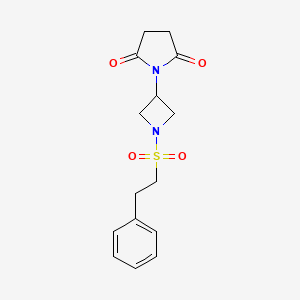

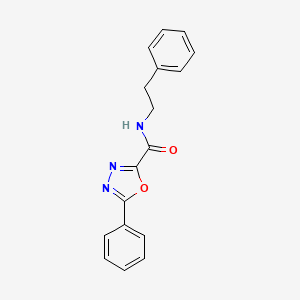

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

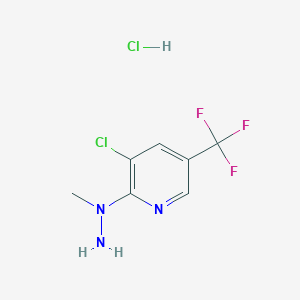

The compound “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .

Synthesis Analysis

Pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines . The synthesis process typically involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine-2,5-diones, such as the well-known 1-bromopyrrolidine-2,5-dione (NBS), are commonly used halogenation reagents . The chemical reactions involving these compounds are influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, as part of the broader class of saturated aza-heterocycles, is significant in the synthesis of bioactive compounds and therapeutic agents. Saturated aza-heterocycles, including ethyl amines, azetidines, and pyrrolidines, are fundamental building blocks in drug discovery due to their presence in many approved drugs. The development of methods for the functionalization of the α-methylene C–H bonds of these compounds, especially in an enantioselective manner, is crucial for their application in medicinal chemistry. The enantioselective α-C–H coupling of a wide range of amines, including azetidines, through palladium(II)-catalyzed processes, highlights the versatility and potential of these compounds in synthesizing enantioenriched structures, which are pivotal in drug discovery and development (Jain et al., 2016).

Biological and Chemical Properties

The synthesis of functionalized spirooxindole pyrrolidine derivatives from pyrrolidine-2,5-diones showcases the chemical diversity and potential biological activity of these compounds. These derivatives are synthesized through 1,3-dipolar cycloaddition reactions, with the resulting compounds exhibiting significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This demonstrates the potential of pyrrolidine-2,5-dione derivatives in the development of new therapeutic agents (Haddad et al., 2015).

Furthermore, studies on the equilibrium geometry, vibrational spectra, and electronic structure of Mannich base derivatives of pyrrolidine-2,5-dione reveal their antioxidant activity. Detailed computational analyses help understand the structure-property relationships, which are crucial for designing compounds with desired biological activities (Boobalan et al., 2014).

Pharmacological Applications

Research into the regioselective synthesis and stereochemical structure of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones reveals compounds with potential anti-tumor properties. This emphasizes the role of pyrrolidine-2,5-dione derivatives in the development of new anticancer drugs, showcasing their application in targeting various cancer cell lines (Girgis, 2009).

Mecanismo De Acción

While the exact mechanism of action for “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is not specified in the retrieved papers, pyrrolidine-2,5-dione derivatives have been found to exhibit anticonvulsant and antinociceptive activities . These activities are often associated with the inhibition of voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

Direcciones Futuras

Pyrrolidine-2,5-dione derivatives, including “1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione”, hold promise for the development of new drugs for the treatment of various human diseases . Future research could focus on further optimizing these compounds to improve their biological activity against specific targets .

Propiedades

IUPAC Name |

1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14-6-7-15(19)17(14)13-10-16(11-13)22(20,21)9-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDRVSOJZKEBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)